molecular formula C22H15Cl2NS B2535873 2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline CAS No. 339102-44-2

2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline

Cat. No.: B2535873
CAS No.: 339102-44-2
M. Wt: 396.33
InChI Key: FRQYADOJNDZHSX-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is a synthetic organic compound characterized by the presence of a quinoline core substituted with a 2,6-dichlorophenyl sulfanyl group and a 4-methylphenyl group

Scientific Research Applications

2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with dichlorophenyl and methylphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)sulfanyl-3-(4-methylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NS/c1-14-9-11-15(12-10-14)17-13-16-5-2-3-8-20(16)25-22(17)26-21-18(23)6-4-7-19(21)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQYADOJNDZHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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